molecular formula C8H7N3O2 B13515981 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid

2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B13515981
M. Wt: 177.16 g/mol
InChI Key: DGWMURQMRSUBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable carboxylic acid derivative in the presence of a catalyst. For example, the reaction can be catalyzed by palladium, copper, or other transition metals under oxidative conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-acetamido-3-oxo-1-phenyl-2,3-dihydroimidazo[1,5-a]pyridine .

Mechanism of Action

The mechanism of action of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-aminoimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,9H2,(H,12,13)

InChI Key

DGWMURQMRSUBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.